molecular formula C16H9F8NO3 B2822714 2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 338792-04-4

2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B2822714
CAS No.: 338792-04-4
M. Wt: 415.239
InChI Key: IJUGLVFLRALLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide involves several steps, typically starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide can be compared with other fluorinated compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorine-containing functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F8NO3/c17-14(18,19)9-2-1-3-12(8-9)27-15(20,21)13(26)25-10-4-6-11(7-5-10)28-16(22,23)24/h1-8H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUGLVFLRALLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F8NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.